7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSRBDVTAITIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which affords the thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[3,2-d]pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[3,2-d]pyrimidine derivatives, and substituted thieno[3,2-d]pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition
Research has indicated that 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits inhibitory activity against various kinases, which are crucial for cellular signaling pathways. A notable study published in Bioorganic & Medicinal Chemistry Letters in 2013 highlighted its moderate inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), an important target in angiogenesis . This suggests potential applications in developing anti-angiogenic therapies.
2. Anticancer Properties
The compound has also been investigated for its cytotoxic effects against different cancer cell lines. A study published in Bioorganic Chemistry in 2018 reported that this compound demonstrated significant cytotoxicity against breast, lung, and colon cancer cells . The mechanisms of action remain under investigation, but these findings support further exploration of this compound as a potential anticancer agent.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the reaction of substituted phenylpiperazines with thienopyrimidine precursors under controlled conditions. Such synthetic routes not only yield the target compound but also allow for the modification of its structure to enhance biological activity or create derivatives for further study .
Biological Activity
Overview
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. Its structure, characterized by a thieno[3,2-d]pyrimidine core with a 3-methylphenyl substituent at the 7-position, has garnered attention due to its significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
- Molecular Formula : C13H10N2OS
- CAS Number : 1031989-23-7
Antimicrobial Activity
Research indicates that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG. The minimum inhibitory concentration (MIC) for this compound ranges from 6 to 8 μM, demonstrating its potential as an antitubercular agent .
Anticancer Properties
This compound has shown promising results in various cancer cell lines. Its antiproliferative effects are attributed to:
- Induction of Apoptosis : The compound induces programmed cell death in cancer cells.
- Inhibition of Cell Migration : It prevents the spread of cancer cells by inhibiting their migratory capabilities.
In studies involving different cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), it has demonstrated IC50 values indicating effective growth inhibition .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes:
- EZH2 Inhibition : The compound binds to the active site of EZH2 (enhancer of zeste homolog 2), a histone methyltransferase involved in gene silencing. This interaction inhibits EZH2's enzymatic activity, leading to reduced histone methylation and subsequent reactivation of tumor suppressor genes .
- Cyt-bd Inhibition : It also inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium's energy metabolism .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Thieno[3,2-d]pyrimidin-4(3H)-ones: Derivatives with 7-aryl substituents exhibit moderate to potent anticancer activity. For example, 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one showed IC₅₀ values <10 µM against prostate cancer (PC-3) cells .
- Target Compound : While direct data are unavailable, structural analogs suggest that the 3-methylphenyl group may enhance cellular uptake due to increased hydrophobicity, though efficacy depends on target specificity .
Enzyme Inhibition
- PDE7 Inhibition: Derivatives like 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one (compound 28e) inhibit phosphodiesterase 7 (PDE7) with single-digit nanomolar potency. The 7-substituted aryl groups are critical for binding affinity .
- EGFR Inhibition: Thienopyrimidines with 3-alkyl/aryl substitutions show EGFR inhibition, but the target compound’s activity remains unexplored .
Analgesic Activity
- 3-Substituted Pyrido-Thieno-Pyrimidinones: Schiff base derivatives demonstrated analgesic effects at 200 mg/kg without gastric side effects . The 3-methylphenyl group in the target compound may similarly modulate pain pathways.
Pharmacokinetic and Toxicity Profiles
- Toxicity: Thienopyrimidines generally exhibit low acute toxicity, though chronic effects require further study .
Q & A
Q. Advanced
- Plasmodium falciparum assays : Compounds are screened against chloroquine-sensitive (3D7) and -resistant (Dd2) strains using SYBR Green fluorescence .
- Resistance mitigation : Introducing rigid substituents (e.g., 3-methylphenyl at C7) reduces efflux pump recognition .
- Dihydrofolate reductase (DHFR) inhibition : IC₅₀ values correlate with antimalarial activity, guiding structural modifications to bypass mutant enzyme resistance .
How are structure-activity relationships (SAR) analyzed for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Advanced
SAR studies focus on:
- C6/C7 substitution : Bulky groups at C6 (e.g., ethynyl) reduce PDE7 inhibition but enhance antimalarial activity .
- C2 amino groups : 2-Amino derivatives show improved DHFR binding via hydrogen bonding (e.g., IC₅₀ = 0.8 µM for compound 4a ) .
- Ring fusion : Tetrahydrobenzo-fused derivatives (e.g., 4k ) exhibit enhanced tyrosinase inhibition due to planar conformation .
What purification techniques are optimal for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Q. Basic
- Flash chromatography : Separates polar derivatives using gradients of dichloromethane/methanol (e.g., 95:5 to 80:20) .
- Recrystallization : Isopropanol or hexane/ethyl acetate mixtures yield high-purity crystals (e.g., 72% recovery for compound 6d ) .
- HPLC : Resolves closely related analogs (e.g., C7-substituted regioisomers) with C18 columns and acetonitrile/water mobile phases .
How do researchers validate target engagement in cellular assays?
Q. Advanced
- cAMP modulation : PDE7 inhibitors are tested in Jurkat T-cells for cAMP elevation (EC₅₀ = 10–100 nM) .
- Melanin reduction : Tyrosinase inhibitors (e.g., 4g ) are evaluated in B16F10 melanoma cells using L-DOPA oxidation assays .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7) confirm cytotoxicity (IC₅₀ < 10 µM for select derivatives) .
What are the challenges in scaling up thieno[3,2-d]pyrimidin-4(3H)-one synthesis?
Q. Advanced
- Toxic reagents : Replacing POCl₃ with oxalyl chloride/DMF improves safety but requires strict moisture control .
- Low yields in cyclization : Microwave-assisted synthesis (e.g., 95°C, 80 W for 20 minutes) enhances efficiency for 6-aryl derivatives .
- Regioselectivity : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) ensures precise functionalization at C6/C7 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
